molecular formula C23H26N2O7 B4793214 DIISOPROPYL 5-({[2-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)ISOPHTHALATE

DIISOPROPYL 5-({[2-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)ISOPHTHALATE

Cat. No.: B4793214
M. Wt: 442.5 g/mol
InChI Key: ZMDJFSOIIBBUHC-UHFFFAOYSA-N
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Description

DIISOPROPYL 5-({[2-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)ISOPHTHALATE is a complex organic compound with the molecular formula C23H26N2O7

Preparation Methods

The synthesis of DIISOPROPYL 5-({[2-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)ISOPHTHALATE typically involves multi-step organic reactions. The process begins with the preparation of the core isophthalate structure, followed by the introduction of the methoxycarbonyl and anilino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability .

Chemical Reactions Analysis

DIISOPROPYL 5-({[2-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .

Scientific Research Applications

DIISOPROPYL 5-({[2-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)ISOPHTHALATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIISOPROPYL 5-({[2-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

DIISOPROPYL 5-({[2-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)ISOPHTHALATE can be compared with similar compounds such as:

Properties

IUPAC Name

dipropan-2-yl 5-[(2-methoxycarbonylphenyl)carbamoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7/c1-13(2)31-20(26)15-10-16(21(27)32-14(3)4)12-17(11-15)24-23(29)25-19-9-7-6-8-18(19)22(28)30-5/h6-14H,1-5H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDJFSOIIBBUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2C(=O)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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